molecular formula C17H11Cl2N3O2S B3413577 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946240-80-8

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B3413577
CAS RN: 946240-80-8
M. Wt: 392.3 g/mol
InChI Key: JNPRFGHKPVCJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound is a thiazolo[4,5-d]pyridazine derivative and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is not fully understood. However, studies have shown that the compound exerts its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. The compound has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields and purity. The compound has also been extensively studied for its pharmacological properties, making it a valuable tool for drug discovery and development. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several potential future directions. The compound can be further optimized to improve its pharmacological properties, such as its solubility and bioavailability. The compound can also be evaluated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound has shown promising results in various preclinical studies and has been evaluated for its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Scientific Research Applications

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has been extensively studied for its pharmacological properties. The compound has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been evaluated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2S/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPRFGHKPVCJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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